N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
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Overview
Description
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and an oxalamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of tert-butylcarbamoyl chloride with piperidine to form tert-butylcarbamoyl piperidine. This intermediate is then reacted with pyridine-3-carboxylic acid to form the final oxalamide compound. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a piperazine ring instead of a piperidine ring.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrrolo-pyrimidine ring instead of a pyridine ring.
Uniqueness
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-18(2,3)22-17(26)23-9-6-13(7-10-23)11-20-15(24)16(25)21-14-5-4-8-19-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOKIBPYORWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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